molecular formula C16H14ClNO4 B3858878 3-(4-Chloro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one

3-(4-Chloro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one

Cat. No.: B3858878
M. Wt: 319.74 g/mol
InChI Key: XYAAQJKEZMCKFZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one is a synthetic isobenzofuranone derivative characterized by a 4-chloro-aniline substituent at the 3-position and methoxy groups at the 6- and 7-positions of the fused aromatic ring.

Properties

IUPAC Name

3-(4-chloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-20-12-8-7-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-9(17)4-6-10/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAAQJKEZMCKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations

The 6,7-dimethoxy groups in the target compound contrast with the cyano or halogen substituents in analogs, suggesting differences in electronic effects and steric bulk. Methoxy groups are electron-donating, which could modulate reactivity in electrophilic aromatic substitution or hydrogen-bonding interactions.

Pharmacological Potential: The tertiary amine-containing analogs (e.g., entries 2 and 3 in Table 1) are associated with central nervous system (CNS) activity due to their structural resemblance to selective serotonin reuptake inhibitors (SSRIs) or antipsychotics . The target compound lacks a basic amine side chain, which may limit CNS penetration but could favor peripheral targets such as kinases or metabolic enzymes.

Physicochemical Properties: The lactone ring in isobenzofuranones contributes to metabolic stability compared to open-chain analogs. However, the presence of methoxy groups may increase susceptibility to oxidative metabolism. Radiofluorinated compounds like [18F]-fluoromisonidazole prioritize rapid clearance and target specificity for imaging, whereas non-radioactive analogs focus on therapeutic efficacy .

Research Findings and Limitations

  • Crystallographic Data: Structural elucidation of similar compounds often relies on tools like SHELXL (for refinement) and ORTEP-3 (for visualization) .
  • Pharmacopeial Standards : Compounds like those in undergo rigorous testing (e.g., pH, deliverable volume) for pharmaceutical use, but analogous data for the target compound are absent.
  • Synthetic Challenges : The introduction of multiple methoxy and chloro groups may complicate synthesis, requiring optimized protecting group strategies or regioselective reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one
Reactant of Route 2
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Reactant of Route 2
3-(4-Chloro-phenylamino)-6,7-dimethoxy-3H-isobenzofuran-1-one

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